molecular formula C13H12F3N3O B2409583 3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide CAS No. 2325048-37-9

3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B2409583
CAS No.: 2325048-37-9
M. Wt: 283.254
InChI Key: MFLKASZJERHYQY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide typically involves the difluoromethylation of heterocycles via a radical process. This method is highly efficient and allows for the functionalization of diverse fluorine-containing heterocycles . The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the difluoromethylation process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often utilize readily available starting materials and employ selective electrophilic di- and monofluorinations . The reaction environment plays a crucial role in determining the outcome of the synthesis, with specific conditions favoring the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, electrophilic fluorinating agents, and specific catalysts . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, selective difluoromethylation can yield difluoromethylated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target molecules, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of difluoromethyl and fluorophenyl groups enhances its reactivity and stability, making it a valuable compound in various scientific applications .

Properties

IUPAC Name

3-(difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-19-7-9(11(18-19)12(15)16)13(20)17-6-8-4-2-3-5-10(8)14/h2-5,7,12H,6H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKASZJERHYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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